2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide
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Overview
Description
2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide is an organic compound with a complex structure that includes a brominated aromatic ring and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide typically involves the bromination of 2-methylphenyl derivatives followed by acylation and cyclopentylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The acylation step involves the use of acetic anhydride or acetyl chloride, and the cyclopentylation is achieved using cyclopentylamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can convert the brominated aromatic ring to a non-brominated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol compounds
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Non-brominated aromatic compounds
Substitution: Hydroxylated, aminated, or thiolated derivatives
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and cyclopentyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-
- 4-Hydroxy-N-(4-methylphenyl)benzamide
Uniqueness
2-(4-Bromo-2-methylphenyl)-N-cyclopentylacetamide is unique due to its specific structural features, such as the combination of a brominated aromatic ring and a cyclopentyl group.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-10-8-12(15)7-6-11(10)9-14(17)16-13-4-2-3-5-13/h6-8,13H,2-5,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKROECYIRTHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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